molecular formula C6H3N5O3 B1423630 2-Nitro-pyridine-4-carbazide CAS No. 1167056-68-9

2-Nitro-pyridine-4-carbazide

Cat. No. B1423630
M. Wt: 193.12 g/mol
InChI Key: MNFWMAYARBCQFC-UHFFFAOYSA-N
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Description

2-Nitro-pyridine-4-carbazide (NPC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NPC is a derivative of pyridine, which is a heterocyclic compound containing a nitrogen atom in its ring structure. NPC has been used in several research studies due to its unique properties, such as its ability to form coordination complexes with metal ions and its potential as a chelating agent.

Mechanism Of Action

The mechanism of action of 2-Nitro-pyridine-4-carbazide as a chelating agent involves the formation of a coordination complex with metal ions. The nitrogen atoms in 2-Nitro-pyridine-4-carbazide form coordinate bonds with the metal ion, resulting in the formation of a stable complex. This complex can then be used in various applications, such as catalysis and electrochemistry.

Biochemical And Physiological Effects

2-Nitro-pyridine-4-carbazide has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 2-Nitro-pyridine-4-carbazide may have potential as an anticancer agent. 2-Nitro-pyridine-4-carbazide has been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to investigate its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-Nitro-pyridine-4-carbazide in laboratory experiments is its ability to form stable coordination complexes with metal ions. This property makes 2-Nitro-pyridine-4-carbazide a useful chelating agent for various applications, such as catalysis and electrochemistry. However, 2-Nitro-pyridine-4-carbazide has some limitations, such as its potential toxicity and limited solubility in water. These limitations must be taken into consideration when using 2-Nitro-pyridine-4-carbazide in laboratory experiments.

Future Directions

There are several future directions for research on 2-Nitro-pyridine-4-carbazide. One potential direction is the investigation of 2-Nitro-pyridine-4-carbazide as a therapeutic agent for cancer. Further studies are needed to investigate the potential anticancer properties of 2-Nitro-pyridine-4-carbazide and its mechanism of action. Another potential direction is the development of new coordination complexes using 2-Nitro-pyridine-4-carbazide as a chelating agent. These complexes could have potential applications in various fields, such as catalysis and electrochemistry. Additionally, further studies are needed to investigate the potential toxicity of 2-Nitro-pyridine-4-carbazide and its effects on human health.

Scientific Research Applications

2-Nitro-pyridine-4-carbazide has been widely used in scientific research due to its potential applications in various fields. One of the major applications of 2-Nitro-pyridine-4-carbazide is its use as a chelating agent for metal ions. 2-Nitro-pyridine-4-carbazide has been shown to form stable coordination complexes with metal ions such as copper, nickel, and cobalt. These complexes have been used in several applications, such as catalysis, electrochemistry, and analytical chemistry.

properties

IUPAC Name

2-nitropyridine-4-carbonyl azide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N5O3/c7-10-9-6(12)4-1-2-8-5(3-4)11(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFWMAYARBCQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301218
Record name 2-Nitro-4-pyridinecarbonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-pyridine-4-carbazide

CAS RN

1167056-68-9
Record name 2-Nitro-4-pyridinecarbonyl azide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-4-pyridinecarbonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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